molecular formula C8H13ClO2 B13926803 2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one CAS No. 57540-04-2

2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one

Cat. No.: B13926803
CAS No.: 57540-04-2
M. Wt: 176.64 g/mol
InChI Key: YRGBTCFWIBLAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one is an organic compound with a unique structure that includes a chloro group, a methoxy group, and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of cyclopentyl methyl ketone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid .

Scientific Research Applications

2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. The cyclopentyl ring provides structural stability and can affect the compound’s overall conformation .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar structure but with a chlorocyclopropyl group instead of a methoxycyclopentyl group.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a methoxy group and a tetrahydroquinoline ring.

    2-Chloro-1,1,1-trimethoxyethane: Features three methoxy groups and a simpler structure.

Uniqueness

2-Chloro-1-(1-methoxycyclopentyl)ethan-1-one is unique due to its combination of a chloro group, a methoxy group, and a cyclopentyl ring.

Properties

CAS No.

57540-04-2

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

2-chloro-1-(1-methoxycyclopentyl)ethanone

InChI

InChI=1S/C8H13ClO2/c1-11-8(7(10)6-9)4-2-3-5-8/h2-6H2,1H3

InChI Key

YRGBTCFWIBLAKA-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCC1)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.